Cas no 104898-06-8 ((2R)-2-butyloxirane)

(2R)-2-Butyloxirane is a chiral epoxide compound characterized by a three-membered oxirane ring with a butyl substituent at the (R)-configured carbon center. This stereospecific structure imparts unique reactivity, making it a valuable intermediate in asymmetric synthesis, particularly for the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Its strained oxirane ring facilitates ring-opening reactions with nucleophiles, enabling the introduction of the butyl group with high stereocontrol. The (R)-enantiomer is often preferred for its compatibility with biological systems and chiral catalysts. The compound's stability under controlled conditions and predictable reactivity profile enhance its utility in multi-step synthetic routes. Its purity and enantiomeric excess are critical parameters for applications requiring precise stereochemical outcomes.
(2R)-2-butyloxirane structure
(2R)-2-butyloxirane structure
Product Name:(2R)-2-butyloxirane
CAS No:104898-06-8
MF:C6H12O
MW:100.158882141113
CID:126529
PubChem ID:1560627
Update Time:2025-07-02

(2R)-2-butyloxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, 2-butyl-,(2R)-
    • (R)-(+)-1,2-EPOXYHEXANE
    • (2R)-1,2-diaminopropane
    • (2R)-2-butyloxirane
    • (R)-(-)-1,2-diaminopropane
    • (R)-(+)-1,2-diaminopropane
    • (R)-1,2-epoxyhexane
    • (R)-1,2-propylenediamine
    • (R)-1-hexene oxide
    • (R)-2-butyloxirane
    • (R)-butyloxirane
    • (R)-H2NCH(Me)CH2NH2
    • 1,2-Propanediamine, (S)-
    • AC1LD4RA
    • AG-E-09067
    • c1-3(5)2-4
    • C3H10N2
    • CTK0E6856
    • h3H,2,4-5H2,1H
    • R-(+)-1,2-epoxyhexane
    • SCHEMBL336104
    • PD193095
    • EN300-1857773
    • 104898-06-8
    • DTXSID601315541
    • Q27451316
    • 0PZ
    • WHNBDXQTMPYBAT-ZCFIWIBFSA-N
    • Inchi: 1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m1/s1
    • InChI Key: WHNBDXQTMPYBAT-ZCFIWIBFSA-N
    • SMILES: O1C[C@H]1CCCC

Computed Properties

  • Exact Mass: 100.08886
  • Monoisotopic Mass: 100.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 52.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 0.831 g/mL at 25 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 118-120 °C(lit.)
  • Flash Point: 60 °F
  • Refractive Index: n20/D 1.406(lit.)
  • PSA: 12.53
  • Solubility: Not determined
  • Vapor Pressure: 21.1±0.2 mmHg at 25°C

(2R)-2-butyloxirane Security Information

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Additional information on (2R)-2-butyloxirane

Recent Advances in the Study of (2R)-2-Butyloxirane (CAS: 104898-06-8) in Chemical Biology and Pharmaceutical Research

The compound (2R)-2-butyloxirane (CAS: 104898-06-8) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This epoxide derivative is characterized by its chiral center at the 2-position, which plays a crucial role in its biological activity and synthetic utility. Recent studies have explored its use as a building block for the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to (2R)-2-butyloxirane, focusing on its chemical properties, synthetic methodologies, and therapeutic potential.

One of the key areas of investigation has been the enzymatic and chemical synthesis of (2R)-2-butyloxirane. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient biocatalytic approach using engineered epoxide hydrolases, achieving high enantioselectivity (ee >99%) and yield (85%). This method offers a sustainable alternative to traditional chemical synthesis, which often requires harsh conditions and generates significant waste. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further drug development.

In the realm of medicinal chemistry, (2R)-2-butyloxirane has shown potential as a precursor for the development of novel anti-inflammatory agents. A recent Nature Communications paper (2024) reported its incorporation into a series of hybrid molecules that selectively inhibit cyclooxygenase-2 (COX-2) with minimal gastrointestinal side effects. The researchers attributed this selectivity to the spatial orientation of the butyloxirane moiety, which optimally interacts with the COX-2 active site. These findings open new avenues for designing safer nonsteroidal anti-inflammatory drugs (NSAIDs).

Another significant advancement comes from the field of cancer research. A 2024 study in Chemical Science explored the use of (2R)-2-butyloxirane as a warhead in targeted covalent inhibitors for mutant KRAS proteins. The compound's ability to form stable covalent bonds with cysteine residues in the KRAS G12C mutant was demonstrated through X-ray crystallography and mass spectrometry. This approach represents a breakthrough in addressing previously "undruggable" oncogenic targets, with several derivatives currently in preclinical development.

Beyond its therapeutic applications, (2R)-2-butyloxirane has also been investigated for its role in chemical biology tools. A recent ACS Chemical Biology publication (2023) described its use in activity-based protein profiling (ABPP) to identify novel serine hydrolases involved in neurodegenerative diseases. The compound's reactivity and selectivity profile made it particularly suitable for this application, enabling the discovery of previously uncharacterized enzymatic targets.

Despite these promising developments, challenges remain in the large-scale production and formulation of (2R)-2-butyloxirane-based therapeutics. Current research efforts are focused on improving synthetic scalability, enhancing pharmacokinetic properties, and reducing potential off-target effects. The compound's unique chemical features continue to inspire innovative approaches in drug discovery, positioning it as a valuable scaffold for future pharmaceutical development.

In conclusion, recent studies on (2R)-2-butyloxirane (CAS: 104898-06-8) have significantly expanded our understanding of its chemical and biological properties. From its role in targeted covalent inhibitors to its applications in chemical proteomics, this compound demonstrates remarkable versatility in pharmaceutical research. As synthetic methodologies advance and biological mechanisms are further elucidated, we anticipate seeing (2R)-2-butyloxirane play an increasingly important role in the development of next-generation therapeutics.

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